molecular formula C10H10N2Na3O11P B10829598 trisodium;3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]-2,6-dioxopyrimidine-4-carboxylate

trisodium;3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]-2,6-dioxopyrimidine-4-carboxylate

Cat. No.: B10829598
M. Wt: 434.14 g/mol
InChI Key: IESMRAGOMHGJFC-LLWADOMFSA-K
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Description

Orotidylic acid (trisodium) is a pyrimidine nucleotide, also known as orotidine 5’-monophosphate. It is a crucial intermediate in the biosynthesis of uridine monophosphate, which is an essential component of RNA. This compound plays a significant role in the metabolic pathways of pyrimidine nucleotides .

Preparation Methods

Synthetic Routes and Reaction Conditions

Orotidylic acid (trisodium) is synthesized from orotate and phosphoribosyl pyrophosphate through the action of the enzyme orotate phosphoribosyltransferase . The reaction conditions typically involve a buffered aqueous solution to maintain the enzyme’s activity and stability.

Industrial Production Methods

In industrial settings, the production of orotidylic acid (trisodium) involves the fermentation of microorganisms that naturally produce the enzyme orotate phosphoribosyltransferase. The fermentation broth is then processed to extract and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Orotidylic acid (trisodium) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Decarboxylation: Requires the enzyme orotidine 5’-monophosphate decarboxylase and occurs under physiological conditions.

    Phosphorylation: Typically involves ATP and kinase enzymes under buffered aqueous conditions.

Major Products

    Uridine monophosphate: Formed through decarboxylation.

    Diphosphate and triphosphate derivatives: Formed through phosphorylation reactions.

Mechanism of Action

Orotidylic acid (trisodium) exerts its effects primarily through its role as a precursor in the biosynthesis of uridine monophosphate. The enzyme orotate phosphoribosyltransferase catalyzes the formation of orotidylic acid from orotate and phosphoribosyl pyrophosphate. Subsequently, orotidylic acid is converted into uridine monophosphate by the enzyme orotidine 5’-monophosphate decarboxylase . This pathway is crucial for the synthesis of RNA and DNA in cells.

Comparison with Similar Compounds

Similar Compounds

    Uridine monophosphate: The direct product of orotidylic acid decarboxylation.

    Cytidine monophosphate: Another pyrimidine nucleotide involved in RNA synthesis.

    Thymidine monophosphate: A pyrimidine nucleotide involved in DNA synthesis.

Uniqueness

Orotidylic acid (trisodium) is unique due to its role as the last intermediate in the biosynthesis of uridine monophosphate. Its specific interactions with enzymes in the pyrimidine biosynthesis pathway distinguish it from other pyrimidine nucleotides .

Properties

Molecular Formula

C10H10N2Na3O11P

Molecular Weight

434.14 g/mol

IUPAC Name

trisodium;3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]-2,6-dioxopyrimidine-4-carboxylate

InChI

InChI=1S/C10H13N2O11P.3Na/c13-5-1-3(9(16)17)12(10(18)11-5)8-7(15)6(14)4(23-8)2-22-24(19,20)21;;;/h1,4,6-8,14-15H,2H2,(H,16,17)(H,11,13,18)(H2,19,20,21);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1

InChI Key

IESMRAGOMHGJFC-LLWADOMFSA-K

Isomeric SMILES

C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)C(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

C1=C(N(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O)C(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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